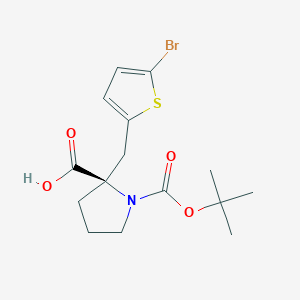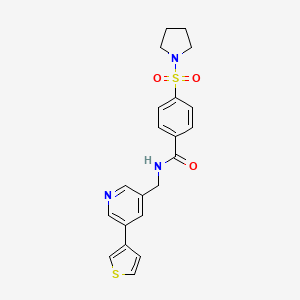
4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidine ring, a sulfonyl group, and a benzamide moiety, which are common functional groups in medicinal chemistry. The presence of a thiophene and a pyridine ring suggests potential for aromatic interactions and electronic effects that could influence its reactivity and binding properties.
Synthesis Analysis
While the specific synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involved chlorination, aminolysis, reduction, condensation, and reduction steps, resulting in a yield of 54.5% . This suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the starting materials and specific reagents used in each step to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR and MS , as well as IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These methods would likely be applicable to determine the structure of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. Additionally, the crystal structure and conformation of a solvated pyrrolidine derivative have been studied, revealing an essentially planar aromatic ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group . This information could provide insight into the expected conformation of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The benzamide moiety is known for its participation in amide bond formation and cleavage reactions. The sulfonyl group attached to the pyrrolidine ring could make the compound a potential electrophile or leaving group in substitution reactions. The aromatic thiophene and pyridine rings could undergo electrophilic substitution reactions, given the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its UV-Visible absorption properties, as seen in related compounds . The solubility of the compound would be affected by the polar sulfonyl group and the potential for hydrogen bonding, as indicated by the study of a related solvated pyrrolidine derivative . The compound's luminescence and aggregation behavior in different solvents could also be of interest, as similar compounds have shown aggregation-enhanced emission and multi-stimuli-responsive properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Applications
Compounds with similar structural motifs have been investigated for their biological activities and potential therapeutic applications. For instance, Nonaqueous capillary electrophoresis has been used for the separation of related substances, indicating the importance of analytical methods in quality control and pharmaceutical development (Lei Ye et al., 2012). Another study on κ-opioid receptor antagonists showed that such compounds have therapeutic potential in treating depression and addiction disorders (S. Grimwood et al., 2011), highlighting the pharmacological significance of these chemical structures.
Organic Synthesis and Chemical Properties
Research into the cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides has yielded novel heterocyclic compounds, demonstrating the versatility of these structures in synthesizing complex molecules (I. Danilyuk et al., 2016). Similarly, the synthesis of thiophenylhydrazonoacetates for heterocyclic construction underlines the role of such compounds in generating diverse molecular architectures with potential utility in various fields (R. Mohareb et al., 2004).
Material Science and Optical Properties
The study on pyridyl substituted benzamides with aggregation enhanced emission and stimuli-responsive properties explores the application of these compounds in developing novel materials with potential uses in sensors and electronic devices (A. Srivastava et al., 2017). This research demonstrates the intersection of organic chemistry and material science, where molecular design can lead to advanced functional materials.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(23-13-16-11-19(14-22-12-16)18-7-10-28-15-18)17-3-5-20(6-4-17)29(26,27)24-8-1-2-9-24/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQEAZPHLWMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

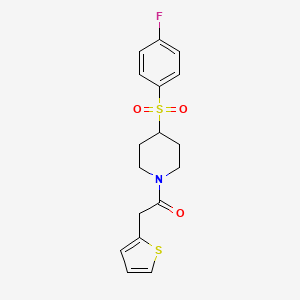
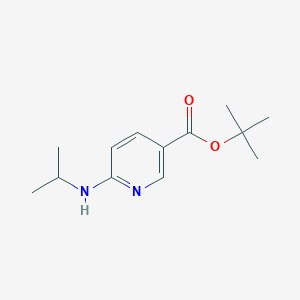
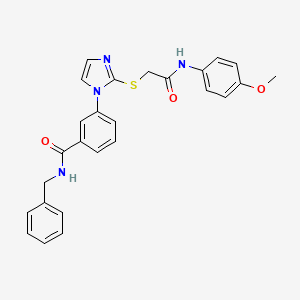
![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
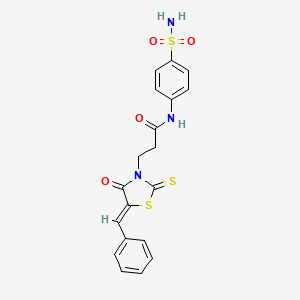
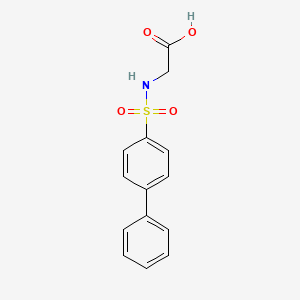


![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
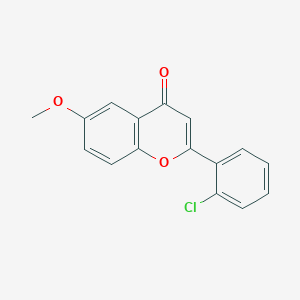
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

